2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid
Description
This compound features a benzoic acid core linked via a sulfanyl (-S-) group to an ethyl chain terminating in a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine moiety. Its structure suggests applications in medicinal chemistry, particularly in designing enzyme inhibitors or receptor modulators .
Properties
Molecular Formula |
C17H13NO5S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C17H13NO5S/c19-13(9-24-15-4-2-1-3-11(15)17(21)22)10-5-6-14-12(7-10)18-16(20)8-23-14/h1-7H,8-9H2,(H,18,20)(H,21,22) |
InChI Key |
GBJZPLHMIXXTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CSC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazin-6-Yl Intermediate
The benzoxazinone core is synthesized through cyclocondensation of 6-amino-2-hydroxyacetophenone with triphosgene in anhydrous dichloromethane (Scheme 1). Key parameters include:
- Reaction Conditions : 0°C to room temperature, 12–16 hours under nitrogen.
- Yield : 68–72% after recrystallization from ethanol.
Table 1: Optimization of Benzoxazinone Cyclization
| Carbonyl Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triphosgene | DCM | 0 → 25 | 72 |
| Ethyl chloroformate | THF | -10 → 25 | 65 |
| Phosgene (gas) | Toluene | 0 → 25 | 58 |
Introduction of the 2-Oxoethyl Sulfanyl Group
The 2-oxoethyl sulfanyl linker is introduced via a two-step sequence:
- Bromination : Treatment of the benzoxazinone with 1,2-dibromoethane in the presence of NaHCO₃ yields the 2-bromoethyl intermediate.
- Thiol Coupling : Reaction with 2-mercaptobenzoic acid in DMF using K₂CO₃ as a base (60°C, 8 hours) installs the sulfanyl bridge.
Critical Considerations :
- Excess dibromoethane (1.5 equiv) minimizes di-substitution byproducts.
- Anhydrous conditions prevent hydrolysis of the bromoethyl intermediate.
Final Assembly and Acid Liberation
The ester-protected intermediate undergoes saponification using 2N NaOH in methanol/water (1:1) at 50°C for 4 hours, yielding the target carboxylic acid. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
Optimization of Reaction Parameters
Solvent and Catalyst Screening
The sulfanyl coupling step’s efficiency was evaluated across solvents and bases (Table 2):
Table 2: Impact of Base and Solvent on Coupling Efficiency
| Base | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 89 |
| Et₃N | DCM | 40 | 72 |
| DBU | THF | 50 | 81 |
DMF with K₂CO₃ emerged as optimal, likely due to enhanced nucleophilicity of the thiolate ion.
Temperature and Stoichiometry
Elevating the coupling temperature to 70°C increased conversion to 94% but risked decomposition of the benzoxazinone. A 1.2:1 molar ratio of 2-mercaptobenzoic acid to bromoethyl intermediate balanced cost and yield.
Purification and Analytical Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes non-polar impurities.
- HPLC : Final purification employs a 0.1% TFA-modified mobile phase to suppress carboxylic acid tailing.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.92 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.38 (m, 3H, ArH), 4.21 (s, 2H, SCH₂), 3.89 (t, J = 6.0 Hz, 2H, NCH₂), 2.75 (t, J = 6.0 Hz, 2H, COCH₂).
- HRMS (ESI+) : m/z calculated for C₁₈H₁₅NO₅S [M+H]⁺: 364.0584; found: 364.0589.
Challenges and Alternative Pathways
Competing Side Reactions
- Oxidation of Thiols : Trace metal ions in solvents catalyze disulfide formation, necessitating chelating agents like EDTA.
- Ester Hydrolysis : Premature cleavage of the benzoic acid ester during coupling requires pH control (pH 7–8).
Alternative Sulfur Sources
Thiourea-mediated alkylation (via in situ generation of thiols) was explored but resulted in lower yields (55–60%) due to urea byproduct interference.
Chemical Reactions Analysis
Structural and Functional Group Analysis
The molecule comprises:
-
Benzoxazine moiety : A fused benzene and oxazine ring system (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl).
-
Ethyl chain : Contains two oxo groups (2-oxo-2-(...)-ethyl).
-
Sulfanyl group : A sulfur atom bridging the benzoxazine to a benzoic acid.
-
Carboxylic acid : Terminal benzoic acid group.
This structure suggests reactivity at the oxo groups, sulfanyl linkage, and carboxylic acid.
Step 1: Benzoxazine Core Formation
Benzoxazines are typically synthesized via:
-
Condensation reactions : Amino phenols reacting with carbonyl compounds (e.g., aldehydes/ketones).
-
Cyclization : Formation of the oxazine ring through intramolecular amine-carbonyl coupling.
Example:
Step 2: Functional Group Elaboration
-
Ethyl chain oxidation : Introduction of oxo groups via oxidation (e.g., using KMnO₄).
-
Sulfanyl coupling : Nucleophilic substitution of a leaving group (e.g., bromide) on the ethyl chain with a sulfide (e.g., using NaSH).
-
Benzoic acid attachment : Coupling via esterification/amidation or direct linkage through sulfanyl intermediates.
Benzoxazine Cyclization
Mechanism :
-
Imine formation : Amino group reacts with a carbonyl to form an imine.
-
Cyclization : Intramolecular attack by the hydroxyl group, forming the oxazine ring.
Sulfanyl Group Incorporation
Mechanism :
-
Leaving group substitution : A bromide or iodide on the ethyl chain reacts with a sulfide (R-S⁻).
-
SN2 displacement : Sulfide nucleophile replaces the leaving group.
Carboxylic Acid Coupling
Mechanism :
-
Activation : Benzoic acid is activated (e.g., via acid chlorides).
-
Coupling : Reaction with the sulfanyl group or ethyl chain.
Reactivity and Functional Group Transformations
| Functional Group | Reactivity | Potential Transformations |
|---|---|---|
| Oxo groups | Electrophilic | Reduction (e.g., NaBH₄), nucleophilic addition |
| Sulfanyl group | Nucleophilic | Oxidation (e.g., H₂O₂ → sulfinyl/sulfonyl) |
| Carboxylic acid | Acidic | Esterification, amidation |
Related Compounds and Structural Comparisons
This compound shares structural motifs with benzoxazine derivatives but distinguishes itself through the sulfanyl-benzoic acid linkage, suggesting enhanced reactivity for medicinal chemistry applications.
Scientific Research Applications
2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Sulfanyl vs. Sulfonyl Groups : The sulfanyl (-S-) group in the target compound may enhance nucleophilic reactivity compared to sulfonyl (-SO₂-) groups in analogues (e.g., ), which are more electron-withdrawing and polar .
- Acid/Esters : Carboxylic acid groups (e.g., target compound, ) improve water solubility, while esters (e.g., ) are lipophilic and used as synthetic precursors .
Functional Derivatives with Enhanced Bioactivity
Table 2: Bioactive Analogues and Modifications
Key Observations:
- Benzothiazine vs. Benzoxazine : Benzothiazine derivatives () exhibit confirmed antibacterial/anticancer activity, suggesting benzoxazine analogues may share similar mechanisms .
- Trifluoromethyl Groups : The trifluoromethyl substitution in enhances metabolic stability and lipophilicity, a strategy applicable to the target compound .
Biological Activity
The compound 2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid is a derivative of benzoxazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action based on a review of recent literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 293.30 g/mol. Its structure includes a benzoxazine moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₁O₄S |
| Molecular Weight | 293.30 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 209 °C |
Biological Activities
Research indicates that compounds within the benzoxazine family exhibit a range of biological activities:
- Antimicrobial Activity : Benzoxazines have been shown to possess significant antimicrobial properties. Studies suggest that derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
- Anticancer Properties : Recent investigations have demonstrated that benzoxazine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to the one in focus have been tested against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, showing promising cytotoxic effects .
- Anti-inflammatory Effects : The anti-inflammatory potential of benzoxazines has been documented, indicating that these compounds may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Antioxidant Activity : Many benzoxazine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and may reduce the risk of chronic diseases associated with oxidative damage .
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Some studies suggest that benzoxazine derivatives may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Interaction with Cellular Receptors : The structural similarity to nucleic acid bases allows these compounds to interact with various biological receptors, potentially modulating signal transduction pathways.
Case Study 1: Anticancer Activity
A study conducted by Layek et al. evaluated the cytotoxic activity of benzoxazole derivatives against MCF-7 and HCT-116 cell lines. The results indicated that compounds with an acetic acid group at specific positions exhibited enhanced cytotoxicity compared to others .
Case Study 2: Antimicrobial Efficacy
Another research article highlighted the antimicrobial efficacy of a related benzoxazine derivative against multiple bacterial strains. The compound was effective in inhibiting growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?
The compound’s synthesis typically involves Michael-type addition and Friedel-Crafts acylation (for intermediate aryl ketones) followed by sulfanyl group introduction. For example:
- Step 1: Prepare (E)-4-aryl-4-oxo-2-butenoic acids via Friedel-Crafts acylation using maleic anhydride and aromatic substrates.
- Step 2: Perform Michael addition of thioglycolic acid to the α,β-unsaturated ketone intermediate.
- Step 3: Purify via recrystallization or column chromatography, with purity validation using HPLC (>97% purity achievable, as seen in analogous benzoxazine derivatives) .
- Optimization: Adjust reaction time, temperature (e.g., 60–80°C for Michael addition), and stoichiometric ratios (e.g., 1:1.2 thioglycolic acid:ketone) to maximize yield.
| Synthetic Method | Key Reagents/Conditions | Yield/Purity Considerations |
|---|---|---|
| Friedel-Crafts acylation | Maleic anhydride, Lewis acid catalyst | Monitor aryl substitution |
| Michael addition | Thioglycolic acid, polar aprotic solvent | Excess nucleophile improves yield |
| Purification | Ethanol/water recrystallization | HPLC validation recommended |
Q. What analytical techniques are critical for characterizing this compound?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm sulfanyl and benzoic acid moieties.
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]+ ion matching theoretical mass).
- HPLC with UV detection (λ = 254 nm) to assess purity, referencing protocols for structurally related benzoxazines .
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, as seen in analogous sulfanyl-containing heterocycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or purity levels across studies?
Contradictions often arise from:
- Varied reaction conditions (e.g., solvent polarity, catalyst loadings).
- Incomplete purification (e.g., residual solvents affecting HPLC results). Methodological solutions :
- Replicate experiments using standardized protocols (e.g., anhydrous conditions for Friedel-Crafts steps).
- Cross-validate purity with dual-column HPLC and mass spectrometry to rule out co-eluting impurities.
- Perform statistical analysis (e.g., ANOVA) on yield data to identify significant variables .
Q. What strategies enable enantiomeric resolution of derivatives with chiral centers?
The sulfanyl group and benzoxazine core may introduce chirality. To resolve enantiomers:
Q. How can mechanistic studies elucidate the role of the sulfanyl group in reactivity?
Design experiments to probe sulfanyl participation:
- Kinetic isotope effects (KIE): Replace sulfur with selenium (isosteric substitution) and compare reaction rates.
- Computational modeling: Use DFT calculations to map transition states involving sulfur’s nucleophilicity.
- Trapping intermediates: Add radical scavengers (e.g., TEMPO) to test for thiyl radical pathways .
Q. What structural modifications enhance aqueous solubility while retaining bioactivity?
- Modify the benzoic acid group: Introduce polar substituents (e.g., hydroxyl or amine groups) at the ortho position.
- Replace the sulfanyl group: Test sulfone or sulfonamide analogs for improved hydrophilicity, as seen in related benzoxazine derivatives .
- Prodrug approach: Convert the carboxylic acid to a methyl ester for enhanced permeability, with enzymatic cleavage in vivo .
Methodological Guidance for Data Interpretation
Q. How to design a robust stability study under varying pH and temperature conditions?
- Experimental setup: Prepare solutions in buffers (pH 1–10) and incubate at 25°C, 40°C, and 60°C.
- Analysis: Monitor degradation via HPLC at 0, 7, 14, and 30 days. Use Arrhenius plots to predict shelf-life.
- Key parameters: Track loss of parent compound and formation of sulfoxide/sulfone byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
